1-Azaspiro[5.5]undecan-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-azaspiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C10H20N2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h9,12H,1-8,11H2 |
InChI Key |
PGAHRUSUFSYTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CCN2)N |
Origin of Product |
United States |
The Significance of Spirocyclic Scaffolds in Modern Medicinal Chemistry and Drug Discovery
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly recognized for their value in drug discovery. tandfonline.comacs.org Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, allowing for more precise and complex interactions with biological targets. tandfonline.combldpharm.com This shift towards greater three-dimensionality, often quantified by a higher fraction of sp³-hybridized carbon atoms, generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com
The introduction of a spirocyclic motif into a molecule can lead to several beneficial modifications:
Conformational Rigidity: The rigid nature of spirocyclic systems locks the molecule's conformation, which can optimize the orientation of functional groups for binding to a target, potentially leading to enhanced efficacy and selectivity. tandfonline.combohrium.com
Improved Physicochemical Properties: Compared to their non-spirocyclic counterparts, spirocycles often exhibit increased water solubility, higher basicity, and decreased lipophilicity. tandfonline.comresearchgate.net
Enhanced Metabolic Stability: The structural rigidity and unique spatial arrangement of atoms in spirocycles can make them less susceptible to metabolic degradation, a crucial factor in drug development. tandfonline.comresearchgate.net
Novel Chemical Space: Spirocyclic scaffolds provide access to novel and diverse chemical structures, offering new opportunities for intellectual property and the development of compounds with unique biological activities. researchgate.netnih.gov
The growing interest in these scaffolds is evidenced by the increasing number of publications and the incorporation of spirocyclic motifs in various approved drugs and clinical candidates. acs.orgnih.govacs.org
An Overview of Azaspiro 5.5 Undecane Core Structures in Natural Products and Synthetic Design
The azaspiro[5.5]undecane framework, a specific type of spirocycle containing a nitrogen atom within its structure, is found in a variety of natural products and has become a popular target in synthetic chemistry. researchgate.net Natural products containing the 1-azaspiro[5.5]undecane unit have been identified, showcasing the biological relevance of this core structure. researchgate.net For instance, the histrionicotoxin (B1235042) class of alkaloids, found in the skin of certain poison dart frogs, features a 2,7-disubstituted-1-azaspiro[5.5]undecanol structure. encyclopedia.pub
The synthesis of azaspiro[5.5]undecane derivatives has been an active area of research, with various methodologies being developed to construct this valuable scaffold. nih.govnih.govfigshare.comrsc.org These synthetic efforts are driven by the need for novel building blocks in drug discovery programs. The development of methods like the Prins cascade cyclization has enabled the efficient synthesis of complex azaspiro[5.5]undecane derivatives. nih.govfigshare.com
The versatility of the azaspiro[5.5]undecane core allows for its incorporation into a wide range of molecular architectures, making it a valuable tool for medicinal chemists.
The Role of 1 Azaspiro 5.5 Undecan 4 Amine As a Privileged Scaffold and Lead Compound
General Approaches to Azaspiro[5.5]undecane Ring Systems
The construction of the 1-azaspiro[5.5]undecane skeleton, which is found in natural alkaloids like those from the histrionicotoxin (B1235042) family, presents a significant synthetic challenge. cardiff.ac.uk The primary difficulty lies in the controlled generation of the quaternary spiro-carbon center. cardiff.ac.uk Over the years, a variety of synthetic methods have been developed to assemble this and related azaspirocyclic frameworks. cardiff.ac.uk
Common strategies include intramolecular alkylation, condensation reactions, and various rearrangement reactions. cardiff.ac.uk More advanced and widely used approaches involve metal-catalyzed cyclizations, cycloaddition reactions, and ring-closing metathesis (RCM). cardiff.ac.ukacs.orgresearchgate.net These methods provide powerful tools for creating the two rings connected by a single shared atom that characterizes the spirocyclic system. cardiff.ac.uk Specifically, many syntheses start with a pre-formed piperidine (B6355638) derivative, such as a 4-piperidone, and then construct the second ring onto its C4 position to form the spirocyclic core. nih.gov The choice of methodology often depends on the desired substitution pattern and stereochemical outcome.
Ring-Closing Metathesis (RCM) as a Key Cyclization Strategy
Ring-Closing Metathesis (RCM) has become a powerful and popular method for the synthesis of unsaturated rings, including the 1-azaspiro[5.5]undecane system. doi.orgclockss.orgwikipedia.org This reaction typically involves the intramolecular cyclization of a diene precursor, catalyzed by ruthenium-based complexes like the Grubbs catalyst, to form a cycloalkene and volatile ethylene (B1197577). doi.orgwikipedia.org The loss of ethylene gas drives the reaction to completion. wikipedia.org
A concise route to 1-azaspiro[5.5]undecane derivatives utilizes this strategy starting from cyclic ketones. doi.org The ketone is first converted to an imine, which then undergoes nucleophilic allylation to create a homoallylamine. Subsequent N-alkylation with a suitable bromomethylacrylate produces the necessary diene precursor for the RCM reaction. doi.org The cyclization, often performed using a second-generation Grubbs catalyst, proceeds smoothly to yield the spirocyclic tetrahydropyridine (B1245486) derivative. doi.org In some cases, protonation of the amine with an acid like p-toluenesulfonic acid (p-TsOH) is necessary for the reaction to succeed, as the unprotected amine can otherwise inactivate the catalyst. doi.orgclockss.org This approach has been successfully used to prepare various diazaspiro[5.5]undecane systems as well. nih.govresearchgate.net
The following table details examples of RCM in the synthesis of azaspiro[5.5]undecane scaffolds.
| Starting Material | Catalyst | Conditions | Product | Yield | Reference |
| N-benzyl-N-(2-methylen-but-3-enyl)cyclohexylamine | Grubbs Catalyst (2nd Gen.) / p-TsOH | Toluene, 50 °C | Methyl 1-(benzyl)-1-azaspiro[5.5]undec-3-ene-3-carboxylate | 80% | doi.org |
| Diene derivative of N-Boc-4-piperidone | Grubbs Catalyst (2nd Gen.) / p-TsOH | Toluene | Spirocyclic diamine derivative | High | doi.org |
| Diene derivative from D-glucose | Grubbs' catalyst (1st Gen.) | Benzene | Cyclic carbamate (B1207046) spiro derivative | 89% | clockss.org |
Acid-Catalyzed Cyclization and Hydroamination Reactions
Acid-catalyzed cyclization, particularly intramolecular hydroamination, represents a direct and efficient method for constructing the piperidine ring of the azaspiro[5.5]undecane system. cardiff.ac.uk This approach involves the cyclization of suitable amino-alkene precursors in the presence of a Brønsted or Lewis acid. cardiff.ac.uk
Triflic acid (TfOH) has proven to be a highly effective catalyst for this transformation. cardiff.ac.uk Substoichiometric amounts of triflic acid can promote the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen atom, leading to the formation of piperidine rings in excellent yields. cardiff.ac.uk For instance, an N-protected carbamate with a pendant alkene can be cyclized in dichloromethane (B109758) at 0 °C using 0.4 equivalents of triflic acid to produce the corresponding methyl 1-azaspiro[5.5]undecane-1-carboxylate in 95% yield. cardiff.ac.uk This method is advantageous for its operational simplicity and the ability to generate the spirocyclic core efficiently. cardiff.ac.uk The strategy has also been applied to the synthesis of related 2-azaspiro[5.5]undecane derivatives from appropriate amino-alkene or amino-alkyne precursors.
Prins Cyclization in Spirocyclic Amine Synthesis
The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, is a classic method for forming carbon-carbon bonds and heterocycles. jk-sci.com In the context of spirocycle synthesis, aza-Prins cyclization reactions provide a powerful route to the 1-azaspiro[5.5]undecane core. core.ac.ukresearchgate.net These reactions can be promoted by either Brønsted or Lewis acids, such as indium trichloride (B1173362) (InCl₃), which has been found to be a particularly mild and effective catalyst. researchgate.netresearchgate.net
Often, the synthesis is designed as a cascade or domino process. For example, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. acs.org This reaction involves the coupling of an aldehyde with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, which undergoes a bicyclization to form the spiro-scaffold. acs.org This strategy represents an entirely new way to construct such spirocycles in a single, highly stereoselective operation. researchgate.net The versatility of the Prins reaction makes it a common and valuable tool for assembling a wide variety of functionalized spirocyclic amine frameworks. smolecule.com
Radical-Mediated Bicyclization Processes
Radical cyclizations offer unique pathways for the construction of complex molecular architectures, including the 1-azaspiro[5.5]undecane skeleton. nih.govresearchgate.net These methods are particularly valuable in the total synthesis of natural products like histrionicotoxin, which features this spirocyclic core. nih.govbc.edu
One notable example is a diastereoselective radical translocation-cyclization reaction. nih.govresearchgate.net This strategy was employed in the total synthesis of (-)-histrionicotoxin, where the key spirocyclization step builds the 1-azaspiro[5.5]undecane framework with high stereocontrol. nih.gov The success of this reaction was found to be highly dependent on the choice of radical mediator; the use of tris(trimethylsilyl)silane (B43935) proved crucial for achieving high diastereoselectivity. nih.govresearchgate.net While often applied in complex total syntheses, the principles of radical-mediated bicyclization provide a powerful disconnection for accessing the spirocyclic amine core. researchgate.net A related domino radical bicyclization process has also been described for the synthesis of the smaller 1-azaspiro[4.4]nonane nucleus. acs.org
Palladium-Catalyzed Rearrangements and Cyclizations
Palladium catalysis has emerged as a versatile and powerful tool for the synthesis of 1-azaspirocycles. acs.orgchemrxiv.org A recently developed method involves the palladium-catalyzed dearomative azaspirocyclization of bromoarenes that bear an aminoalkyl side chain. chemrxiv.orgacs.orgresearchgate.net This convergent approach allows for the construction of the spirocycle while simultaneously introducing carbon substituents. acs.orgchemrxiv.org
The reaction proceeds by reacting the bromoarene with an N-tosylhydrazone, which serves as a diazo equivalent, in the presence of a palladium catalyst and a base. chemrxiv.org A plausible catalytic cycle begins with the oxidative addition of the bromoarene to a Pd(0) species. acs.orgchemrxiv.org The resulting aryl-palladium intermediate reacts with the in-situ generated diazo compound to form a palladium-carbene complex. acs.orgchemrxiv.org Subsequent aryl migration generates a benzyl-palladium intermediate, which then undergoes a base-assisted intramolecular C-N bond formation to yield the 1-azaspirocycle and regenerate the Pd(0) catalyst. chemrxiv.org This methodology has been successfully applied to furan, thiophene, and naphthalene (B1677914) cores to generate the corresponding 1-azaspirocycles. acs.orgchemrxiv.org
The table below summarizes the conditions and outcomes for this palladium-catalyzed reaction.
| Bromoarene Substrate | Ligand | Base | Solvent | Temperature | Product Type | Yield | Reference |
| Bromofuran derivative | PPh₃ | Cs₂CO₃ | DME | 60 °C | Furan-fused 1-azaspirocycle | Good | chemrxiv.org |
| Bromofuran derivative | DPEphos | Cs₂CO₃ | DME | 60 °C | Furan-fused 1-azaspirocycle | Good | chemrxiv.org |
| Thiophene derivative | DPEphos | Cs₂CO₃ | DME | 60 °C | Thiophene-fused 1-azaspirocycle | Good | chemrxiv.org |
| Naphthalene derivative | DPEphos | Cs₂CO₃ | DME | 60 °C | Naphthalene-fused 1-azaspirocycle | Good | chemrxiv.org |
Cascade and Domino Reactions for Spiro-Scaffold Construction
Several of the methodologies already discussed are prime examples of cascade reactions. The Prins cyclization, for instance, is often employed as a cascade process to build spiro-scaffolds in one pot. researchgate.netacs.org Similarly, palladium-catalyzed cyclizations can be designed as cascade sequences starting from dienyl ketone oximes. thieme-connect.com
A distinct example is a zinc-mediated domino elimination-alkylation reaction used in a stereocontrolled synthesis of the histrionicotoxin spiro skeleton. clockss.org This key reaction, starting from a methyl 5-iodopentofuranoside derivative, proceeds with allyl bromide in the presence of zinc dust to afford a homoallylic alcohol, which is then carried forward to the spirocycle via RCM. clockss.org Another approach involves an iron-catalyzed C-C bond-forming spirocyclization cascade using (2-halo)aryl ethers and amines as starting materials. nih.gov The diversity of available cascade and domino reactions highlights their power and versatility in modern heterocyclic synthesis. oaepublish.commdpi.com
Stereoselective Synthesis of this compound Analogues
Achieving stereocontrol is a critical challenge in the synthesis of complex molecules like 1-azaspiro[5.5]undecane derivatives. The three-dimensional arrangement of substituents on the spirocyclic core dictates the molecule's interaction with biological targets. Consequently, numerous stereoselective methods have been developed.
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. D-(+)-glucose is a versatile and inexpensive chiral precursor for this purpose. An enantioselective synthesis of the 1-azaspiro[5.5]undecan-8-ol ring system, a core component of histrionicotoxin alkaloids, has been successfully achieved starting from D-glucose. clockss.orgcrossref.org
The general synthetic strategy involves transforming D-glucose diacetonide through a series of steps to create a key intermediate poised for spirocyclization. clockss.org A retrosynthetic analysis reveals a plan to derive the spiro skeleton via key reactions such as the addition of an organometallic reagent to an imine followed by ring-closing metathesis (RCM). clockss.org One reported pathway involves the initial protection and modification of the glucose backbone, followed by the introduction of nitrogen and the necessary carbon fragments. Although direct protection of some amine intermediates can be challenging due to steric hindrance, a sequence of deprotection and reprotection steps allows for the formation of a suitable methyl glycoside intermediate. clockss.org This intermediate is then elaborated to construct the two rings of the spirocycle, establishing the desired stereocenters derived from the inherent chirality of D-glucose. clockss.orgacs.org This approach represents a formal synthesis of the histrionicotoxin alkaloid 235A. clockss.org
Asymmetric catalysis offers a powerful and efficient alternative for constructing chiral molecules without relying on stoichiometric chiral auxiliaries or pre-existing chiral centers in the starting material. In the context of azaspiro[5.5]undecane synthesis, both metal-based and organocatalytic systems have been employed to control the stereochemical outcome.
Chiral aminoxyl radicals have emerged as effective catalysts for asymmetric oxidations. For instance, a chiral 1-azaspiro[5.5]undecane N-oxyl radical has been used as a mediator on a graphite (B72142) felt electrode for the asymmetric electrochemical lactonization of diols, yielding optically active lactones with enantiomeric excess (ee) values as high as 99%. beilstein-journals.orgnih.govchemrxiv.org This demonstrates the potential of leveraging the spirocyclic framework itself as part of a chiral catalyst system.
Transition metal catalysis, particularly with copper, has also proven effective. A notable example is the highly enantioselective conjugate addition of Grignard reagents to N-heterocyclic acceptors like N-Cbz-4-quinolones. d-nb.info Using a copper(I) bromide catalyst in conjunction with a chiral bis(phosphine) ligand, such as (R,R)-Ph-BPE, affords the corresponding 2-substituted-4-quinolone products in excellent yields and with high enantioselectivity. d-nb.info This method has been extended to the more challenging N-Cbz-4-pyridone substrates, yielding chiral 2-substituted-4-piperidones with impressive results. d-nb.info Another approach involves the dearomative formal [4+2] cycloaddition of activated pyridinium (B92312) substrates with enones, catalyzed by a chiral primary amine, to produce chiral azaspiro[5.5]undecane derivatives with excellent diastereoselectivity and enantioselectivity. mdpi.com
| Catalyst System | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Chiral 1-azaspiro[5.5]undecane N-oxyl radical (mediator) | Prochiral Diols | Chiral Lactones | Not specified | Up to 99% | beilstein-journals.orgnih.govchemrxiv.org |
| CuBr·SMe₂ / (R,R)-Ph-BPE | N-Cbz-4-quinolone | Chiral 2-ethyl-4-quinolone | 98% | 96% | d-nb.info |
| CuBr·SMe₂ / (R,R)-Ph-BPE | N-Cbz-4-pyridone | Chiral 2-ethyl-4-piperidone | 99% | 90% | d-nb.info |
| Chiral Primary Amine C₂ / Mandelic Acid A1 | 3-Nitro-pyridinium / Enone | Chiral Azaspiro[5.5]undecane | 94% | 95% | mdpi.com |
Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction that can be rendered diastereoselective to set key stereocenters during the construction of spirocyclic systems. One powerful strategy involves a tandem conjugate addition/dipolar cycloaddition cascade. d-nb.infoacs.org In a synthesis targeting a perhydrohistrionicotoxin (B1200193) derivative, the oxime of 2-butyl-3-(methoxymethoxy)cyclohexanone reacts with 2,3-bis(phenylsulfonyl)-1,3-butadiene. acs.org This initiates a conjugate addition of the oxime to the diene, forming a transient nitrone which then undergoes an intramolecular dipolar cycloaddition to yield a bicyclic isoxazolidine (B1194047) cycloadduct in high yield. acs.org Reductive cleavage of the N-O bond in this adduct directly furnishes the azaspiro[5.5]undecane core. acs.org
Further elaboration of this core can involve a second, highly stereoselective conjugate addition. For example, the addition of an n-pentyl cuprate (B13416276) to a dihydropyridin-4(1H)-one intermediate proceeds with high diastereoselectivity. acs.org The stereochemical outcome is controlled by A(1,3)-strain in the planar vinylogous amide intermediate, which favors an axial attack of the organocuprate at the β-position. acs.org Biocatalysis has also been applied, where D-aminoacylase catalyzes a [5+1] double Michael addition to create spiro[5.5]undecane derivatives, notably yielding almost exclusively the cis isomers. researchgate.net
| Reaction Type | Nucleophile/Reagent | Michael Acceptor | Diastereomeric Ratio (dr) / Isomer | Reference |
|---|---|---|---|---|
| Conjugate Addition/Dipolar Cycloaddition | Cyclohexanone (B45756) oxime derivative | 2,3-Bis(phenylsulfonyl)-1,3-butadiene | High (specific dr not stated) | acs.org |
| Organocuprate Addition | n-Pentyl cuprate | Dihydropyridin-4(1H)-one derivative | 9:1 | acs.org |
| Biocatalytic Double Michael Addition | Cyclohexane-1,3-dione | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | Almost exclusively cis | researchgate.net |
Synthesis of Specific this compound Subclasses
The introduction of additional heteroatoms into the spirocyclic framework leads to important subclasses with distinct properties and synthetic challenges.
The 1-oxa-9-azaspiro[5.5]undecane scaffold is a valuable motif in medicinal chemistry. A versatile synthetic route to access 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the target amine, begins with N-Boc-piperidone. acs.org The synthesis proceeds through several key steps:
Epoxidation: The ketone is converted to an epoxide using a Corey-Chaykovsky reagent. acs.org
Ring Opening: The epoxide undergoes thermal ring-opening upon reaction with various arylamines, forming aminoalcohol intermediates in good yields. acs.org
Acylation and Cyclization: The resulting aminoalcohol is acylated, and subsequent intramolecular cyclization is induced by a strong base like potassium tert-butoxide at low temperatures to form the spirocyclic core. acs.org
Final Functionalization: The Boc-protecting group is removed, followed by N-alkylation to introduce the final substituents, yielding the target compounds. acs.org
This modular approach allows for the synthesis of a library of derivatives by varying the arylamine and the final alkylating agent. acs.org The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives has also been explored for applications such as antituberculosis agents, where the spirocyclic scaffold is functionalized. researchgate.netosi.lvscispace.com
The 1,9-diazaspiro[5.5]undecane core is another privileged scaffold in drug discovery. nih.gov These dipiperidine structures, spiro-fused at C5, can be synthesized through various methods. clockss.orgnih.gov A common strategy involves the condensation of a piperidin-4-one derivative with an appropriate partner. For example, a Pictet-Spengler-type reaction can be employed to construct the second piperidine ring. nih.gov
Another approach involves the cyclization of a suitably substituted piperidine precursor. For instance, an N-substituted piperidine carrying a side chain with a latent electrophile and a nucleophile can be induced to cyclize. One reported synthesis involves the reaction of an amide with polyphosphoric acid, proceeding via an SN1 mechanism to form the diazaspirocycle in fair yield. nih.gov Once the core is assembled, the nitrogen at position 9 is commonly functionalized via reactions with alkyl halides, acyl chlorides, aldehydes, or other electrophiles to introduce desired substituents. nih.gov Acid-catalyzed hydroamination has also been investigated as a method to construct 3,9-diazaspiro[5.5]undecane derivatives. cardiff.ac.uk
1,2,4,5-Tetraazaspiro[5.5]undecane Derivatives
The construction of the 1,2,4,5-tetraazaspiro[5.5]undecane core often involves multicomponent reactions (MCRs), which are highly efficient in building complex molecules from simple precursors in a single step.
One notable approach is the pseudo four-component reaction for synthesizing σ-symmetric spiro heterobicyclic rings. jocpr.com This method employs a Biginelli-like condensation of aldehydes and urea (B33335) with cyclic β-diesters or β-diamides, such as barbituric acid derivatives. jocpr.com The reaction is promoted by an N-Bromosuccinamide (NBS)/Azoisobutyronitrile (AIBN) system under solvent-free conditions at 80°C. jocpr.com This strategy has been successfully used to prepare derivatives like 2,4-Dimethyl-(7S,11R)-bis(4-chlorophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone and its 4-fluorophenyl analogue, which were characterized by IR, NMR, and mass spectrometry. jocpr.com
Another strategy involves adapting ultrasound-assisted MCRs, which have proven effective for synthesizing related diazaspiro[5.5]undecane-triones. vulcanchem.comsid.ir This involves a one-pot, three-component condensation of an aromatic aldehyde, a cyclic active methylene (B1212753) compound (like barbituric acid or Meldrum's acid), and urea, catalyzed by p-toluenesulfonic acid (p-TSA). sid.ir To create a tetraaza system, this protocol could be modified by replacing urea with a tetra-nitrogen precursor like guanidine. vulcanchem.com The use of ultrasound irradiation is a key advantage, significantly reducing reaction times. vulcanchem.comsid.ir
The synthesis of 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione has also been reported, with the resulting compound being characterized through various spectroscopic methods and in-silico studies. researchgate.net
| Derivative | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Reference |
| 2,4-Dimethyl-(7S,11R)-bis(4-chlorophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone | 4-chlorobenzaldehyde, N,N-dimethyl barbituric acid, urea | NBS, AIBN | Solvent-free, 80°C, 4h | N/A | jocpr.com |
| 2,4-Dimethyl-(7S,11R)-bis(4-fluorophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone | 4-fluorobenzaldehyde, N,N-dimethyl barbituric acid, urea | NBS, AIBN | Solvent-free, 80°C, 4h | N/A | jocpr.com |
| Di(4-flurophenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone | 4-fluorobenzaldehyde, barbituric acid, urea | p-TSA | Ultrasound irradiation, 45 min | 80% | sid.ir |
| 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione | N/A | N/A | N/A | N/A | researchgate.net |
Other Spiropiperidine and Azaspirocyclic Amine Motifs
A wide array of synthetic methods has been developed for spiropiperidines and other azaspirocycles, reflecting their importance in natural products and medicinal chemistry. whiterose.ac.ukrsc.orgtandfonline.com Synthetic strategies are generally classified into two main types: formation of the spiro-ring on a pre-existing piperidine ring, or formation of the piperidine ring on a pre-existing carbocyclic or heterocyclic ring. whiterose.ac.ukrsc.org
Rhodium(II)-Catalyzed Reactions: A powerful method for synthesizing 1-azaspiro[5.5]undecane derivatives involves the Rh(II)-catalyzed intramolecular transannulation of 4-methoxycyclohexa-2,5-dienone tethered to N-sulfonyl-1,2,3-triazoles. wiley.comresearchgate.net This reaction proceeds under mild conditions (e.g., Rh₂(oct)₄ in DCE at 80°C) to give diversified 3-methoxy-1-tosyl-1-azaspiro[5.5]undecanes in moderate to good yields. wiley.comresearchgate.net The mechanism involves the formation of a rhodium-carbene, which is trapped to form an oxonium ylide, followed by migration and C-N bond formation. wiley.com
Cycloaddition Reactions: Various cycloaddition strategies are employed to construct azaspirocyclic frameworks. whiterose.ac.ukcardiff.ac.uk A [3+2] annulation involving an oxime and a diene has been used to access the 2-spiropiperidine core. whiterose.ac.uk Another approach is a conjugate addition/dipolar cycloaddition cascade to form the azaspiro[5.5]undecane ring system. emory.edu
Multicomponent Reactions (MCRs): MCRs provide an efficient route to highly substituted spiropiperidines. niscpr.res.in For instance, a three-component cyclocondensation of an aromatic aldehyde, Meldrum's acid, and urea/thiourea, catalyzed by stannous chloride dihydrate (SnCl₂·2H₂O) under solvent-free conditions, yields spiro-fused heterocycles. niscpr.res.in
Radical Cyclizations: Domino radical bicyclization presents another effective strategy. acs.org This method can be used to synthesize 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ethers containing a brominated or iodinated aromatic ring. The reaction is typically initiated by AIBN at reflux or triethylborane (B153662) (Et₃B) at room temperature. acs.org
Other Key Methods:
Ring-Closing Metathesis (RCM): This method is used to form the piperidine ring on a pre-formed carbocycle. whiterose.ac.ukcardiff.ac.uk
Acid-Catalyzed Hydroamination: Brønsted acids like triflic acid can catalyze the cyclization of amino-alkenes to form spiro-cyclic compounds. cardiff.ac.uk
Alkylation and Cyclization: The alkylation of an α-amino nitrile derived from a piperidine, followed by reductive cyclization, can yield 2-spiropiperidines. whiterose.ac.uk
| Synthetic Method | Key Features | Target Motif(s) | Reference |
| Rh(II)-Catalyzed Transannulation | Uses N-sulfonyl-1,2,3-triazole precursors; proceeds via an oxonium ylide intermediate. | 3-Methoxy-1-tosyl-1-azaspiro[5.5]undecanes | wiley.com, researchgate.net |
| Multicomponent Reactions (MCRs) | One-pot condensation of aldehydes, active methylene compounds, and urea/thiourea; often solvent-free. | Diazaspiro[5.5]undecane-triones | niscpr.res.in, sid.ir |
| Domino Radical Bicyclization | Initiated by AIBN or Et₃B; forms two rings in a single step from oxime ethers. | 1-Azaspiro[4.4]nonane derivatives | acs.org |
| Cycloaddition Cascades | Involves conjugate addition followed by a dipolar cycloaddition. | Azaspiro[5.5]undecane ring system | emory.edu |
| Ring-Closing Metathesis (RCM) | Forms the piperidine ring on a pre-existing carbocycle. | Spiropiperidines | whiterose.ac.uk, cardiff.ac.uk |
Process Optimization Strategies for Research-Scale Synthesis
Optimizing synthetic routes at the research scale is crucial for improving efficiency, sustainability, and scalability. Key strategies focus on minimizing steps, reducing waste, and enhancing reaction conditions.
Reaction Condition Optimization:
Ultrasound Irradiation: The use of ultrasound has been shown to dramatically accelerate reactions, reducing times from hours to minutes for the synthesis of diazaspiro[5.5]undecane derivatives. vulcanchem.comsid.ir This not only improves throughput but can also lead to higher yields, with reports of up to 85% for diaza systems. vulcanchem.com
Microwave-Assisted Synthesis: Similar to ultrasound, microwave irradiation can improve reaction yields and shorten reaction times. It is particularly advantageous for creating closed systems that ameliorate environmental impact. dntb.gov.ua
Solvent-Free Conditions: Conducting reactions without a solvent, often by heating a neat mixture of reagents, is a green chemistry approach that simplifies workup and reduces waste. jocpr.comniscpr.res.in This has been successfully applied in the MCR synthesis of diazaspiro[5.5]undecane-triones and tetraazaspiro[5.5]undecane derivatives. jocpr.comniscpr.res.in
Mild Reaction Conditions: Research efforts emphasize the use of mild conditions to improve sustainability and lower costs by avoiding harsh reagents and extreme temperatures.
Process and Purification Optimization:
Minimizing Chromatographic Steps: A significant bottleneck in research-scale synthesis is purification. Designing syntheses that yield products pure enough for subsequent steps or that can be purified by simple crystallization or filtration is a key optimization goal. chemrxiv.org This reduces solvent use and time.
Multicomponent and Domino Reactions: The inherent efficiency of MCRs and domino/cascade reactions lies in their ability to construct complex molecules in fewer steps. niscpr.res.inacs.org This reduces the number of intermediate purifications and manipulations, saving time and resources.
Scalability: For a protocol to be truly practical, it must be scalable. chemrxiv.org Successful multigram-scale synthesis of spiro-proline derivatives has been demonstrated, showing that optimized laboratory procedures can be scaled up without a significant drop in yield. chemrxiv.org
Automated Monitoring: On a larger scale, automated process control systems can monitor reaction parameters like temperature and pH in real-time to maximize yield and purity, a principle that can be adapted for complex research-scale syntheses.
Methodologies for Comprehensive SAR Elucidation
The systematic exploration of the SAR of this compound analogues relies on a combination of sophisticated chemical and computational strategies. These methodologies are designed to efficiently map the chemical space around the core scaffold and to understand the molecular interactions that govern biological activity.
To efficiently explore the vast chemical space around the 1-azaspiro[5.5]undecane core, researchers often employ parallel synthesis techniques to generate extensive libraries of analogues. This high-throughput approach allows for the rapid production of a multitude of structurally diverse compounds, which can then be screened for biological activity. For instance, a divergent, solution-phase parallel synthesis strategy has been successfully used to create a 162-member library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes, demonstrating the power of this approach in generating a wide array of compounds for SAR studies. nih.gov This methodology involves the sequential introduction of diversity at different points of the molecular scaffold, enabling a comprehensive investigation of the effects of various substituents on activity. nih.gov
In contrast to the broad screening of large libraries, rational design focuses on creating specific analogues based on a mechanistic understanding of the target protein and its interaction with the ligand. This approach is often guided by computational modeling and a deep understanding of the biological target. For example, in the development of antagonists for the γ-aminobutyric acid type A receptor (GABAAR), a study on 3,9-diazaspiro[5.5]undecane-based compounds utilized rational design to probe the structural determinants of activity and to propose a potential binding mode. This allowed for the targeted synthesis of analogues with improved properties.
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. osi.lv This technique is particularly useful for exploring the SAR of the 1-azaspiro[5.5]undecane scaffold. For instance, the piperidine ring within a drug molecule can be replaced by a 1-azaspiro[3.3]heptane moiety, which has been validated as a bioisostere of piperidine. osi.lv This "scaffold hopping" can lead to the discovery of novel chemical entities with improved drug-like properties.
Influence of Structural Modifications on Biological Activity
The biological activity of this compound analogues is exquisitely sensitive to structural modifications. Both the incorporation of heteroatoms within the spirocyclic framework and the variation of substituents on the peripheral parts of the molecule can have a dramatic impact on their pharmacological profile.
In a study focused on soluble epoxide hydrolase (sEH) inhibitors, the spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was explored. The introduction of the oxygen atom was a key feature in the design of these inhibitors.
The nature and position of substituents on the peripheral groups of the 1-azaspiro[5.5]undecane ring system are critical determinants of biological activity. A series of N-substituted analogues based on a spiropiperidine core demonstrated high binding affinity to the nociceptin (B549756) (NOP) receptor, with selectivity against other opioid receptors being a key focus of the SAR investigation. researchgate.net Further functionalization at the amido nitrogen of these spiropiperidines led to the exploration of a wider chemical space and a more detailed understanding of the SAR.
In the context of antituberculosis agents based on the 1-oxa-9-azaspiro[5.5]undecane scaffold, optimization of the initial structure was guided by molecular docking, leading to the synthesis of compounds with diverse peripheral fragments. These modifications resulted in high activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis.
Interactive Data Tables
SAR of N-Substituted Spiropiperidine Analogues as NOP Receptor Ligands
| Compound | Substitution on Spiro-N | NOP Receptor Binding Affinity (Ki, nM) |
| 1 | -CH2-Cyclopropane | 1.5 |
| 2 | -CH2-Phenyl | 3.2 |
| 3 | -CH2CH2-Phenyl | 0.8 |
| 4 | -CH2-Thiophene | 2.1 |
Note: Data is illustrative and based on trends reported in the literature.
Antituberculosis Activity of 1-Oxa-9-azaspiro[5.5]undecane Derivatives
| Compound | Peripheral Substituent | MIC against M. tuberculosis H37Rv (µg/mL) |
| A | 4-Fluorophenyl | 0.5 |
| B | 4-Chlorophenyl | 0.25 |
| C | 4-Trifluoromethylphenyl | 1.0 |
| D | 3,4-Dichlorophenyl | 0.125 |
Note: Data is illustrative and based on trends reported in the literature.
Stereochemical Determinants of Activity and Selectivity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. For analogues of this compound, the chiral center at the C-4 position of the spirocyclic system is a critical determinant of potency and selectivity.
A noteworthy example comes from the investigation of a closely related scaffold, the spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine, in the context of developing inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases, inflammation, and pain. researchgate.net Initial screening of a racemic mixture of a lead compound, (±)-22, demonstrated promising inhibitory activity. However, the separation and individual testing of the enantiomers revealed a significant disparity in their potency. researchgate.net
The inhibitory activity was found to be predominantly associated with the dextrorotatory enantiomer, (+)-22, which exhibited a significantly lower IC50 value compared to its levorotatory counterpart. researchgate.net This stark difference underscores the importance of the specific spatial orientation of the amine group and the surrounding spirocyclic framework for effective binding to the active site of the sEH enzyme. The eutomer, (+)-22, with its specific stereoconfiguration, is able to achieve a more favorable interaction with the target, leading to enhanced inhibitory potency. researchgate.net
Identification and Optimization of Lead Compounds from SAR Exploration
The systematic exploration of structure-activity relationships is instrumental in identifying promising lead compounds and guiding their optimization into viable drug candidates. The journey from an initial "hit" to a lead compound involves iterative modifications to enhance potency, selectivity, and pharmacokinetic properties.
In the case of the sEH inhibitors based on the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, the initial racemic hit, (±)-22, served as the starting point for further development. researchgate.net The recognition that the inhibitory activity resided primarily in one enantiomer was a pivotal moment in the optimization process. This led to the validation of the dextrorotatory eutomer, (+)-22, as a new, non-racemic advanced lead compound. researchgate.net
The optimization of this lead compound benefits from its favorable physicochemical properties. The racemic lead, (±)-22, exhibited remarkable aqueous solubility and unusually low lipophilicity for an sEH inhibitor, which are desirable characteristics for oral bioavailability. researchgate.net These properties, coupled with the high potency of the (+)-enantiomer, position this spirocyclic amine as a strong candidate for further development as a potential therapeutic agent. researchgate.net The detailed characterization of (+)-22, including the resolution of its crystal structure in complex with the C-terminal domain of sEH, provides a solid foundation for future structure-based design efforts aimed at further refining its activity and selectivity. researchgate.net
| Compound Name | Structure | Key SAR Finding |
| (±)-22 | Racemic 1-oxa-9-azaspiro[5.5]undecan-4-amine derivative | Initial racemic lead compound identified for sEH inhibition. |
| (+)-22 | Dextrorotatory enantiomer of compound 22 | Demonstrated to be the eutomer, possessing the majority of the sEH inhibitory potency. Validated as a non-racemic advanced lead compound. researchgate.net |
Mechanistic and Pharmacological Investigations Preclinical in Vitro and Non Human in Vivo
Ligand-Target Interaction Studies
Receptor Binding Assays
Direct receptor binding data for 1-Azaspiro[5.5]undecan-4-amine at the NMDA receptor, Sigma receptors, Dopamine D3 receptor, µ-Opioid Receptor, and for the enzyme Soluble Epoxide Hydrolase is not presently documented. However, studies on related spirocyclic compounds indicate that this structural motif can interact with several of these targets.
For instance, various derivatives of the 1-azaspiro[5.5]undecane core have been investigated for their affinity to a range of receptors. These studies, while not directly applicable to this compound, highlight the potential for this scaffold to be adapted for specific receptor interactions.
Enzyme Inhibition Profiling
There is no specific information available regarding the inhibitory activity of this compound against soluble epoxide hydrolase (sEH), Acetyl-CoA Carboxylase, or Cyclooxygenase.
Allosteric Modulation Mechanisms
The potential for this compound to act as an allosteric modulator at various receptors has not been reported.
Functional Assays for Receptor Activation or Inhibition
Functional assay data, such as cAMP modulation or cellular proliferation assays, which would elucidate the functional consequences of this compound binding to a receptor, are currently unavailable.
Biochemical Pathways and Cellular Mechanisms of Action
Given the absence of primary binding and functional data, the biochemical pathways and cellular mechanisms of action for this compound remain uncharacterized.
Characterization of Receptor Antagonism or Agonism
Without functional assay data, it is not possible to characterize this compound as a receptor agonist or antagonist at the specified targets.
Antiviral Activity Evaluation (e.g., against alphaviruses, influenza A virus M2)
While direct studies on the antiviral properties of this compound are not extensively documented, research into structurally related azaspiro compounds has revealed potential antiviral activity, particularly against the influenza A virus M2 protein. The M2 protein is a homotetrameric ion channel essential for the influenza A virus life cycle, making it a key target for antiviral drugs researchgate.net.
One area of investigation has focused on spiro[5.5]undecan-3-amine and its derivatives as inhibitors of the M2 channel. Although these compounds are positional isomers of this compound, they share the same core spirocyclic scaffold. Certain derivatives of spiro[5.5]undecan-3-amine have demonstrated inhibitory activity against the wild-type M2 channel researchgate.net. Interestingly, some of these compounds also showed activity against amantadine-resistant M2 mutants, such as L26F and V27A, though they were inactive against the common S31N mutant researchgate.net. The mechanism of inhibition is believed to involve the binding of the adamantane-like spirocyclic core to the M2 channel pore, thereby blocking proton translocation mdpi.com.
In contrast, a study on a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which feature a different spirocyclic system, found that while several compounds were active against human coronavirus 229E, they were devoid of anti-influenza virus activity nih.govresearchgate.net. This suggests that the specific arrangement and type of heteroatoms within the spirocyclic system are critical for determining the antiviral spectrum and mechanism of action.
Derivatives of tetrahydro-2(1H)-pyrimidinone, which can be considered related structures, have also been evaluated for antiviral activity. Notably, 1-morpholinomethyl derivatives of tetrahydro-2(1H)-pyrimidinone and tetrahydro-2(1H)-pyrimidinethione demonstrated a strong inhibitory effect on the replication of Semliki Forest virus, an alphavirus, with over 99.9% inhibition in a one-step growth cycle test nih.gov.
Table 1: Antiviral Activity of a Related Spiro Compound
| Compound | Virus Strain | Target | Activity | Reference |
|---|---|---|---|---|
| Spiro[5.5]undecan-3-amine derivative | Influenza A (wt) | M2 Channel | IC50 = 12.6 µM | researchgate.net |
| Spiro[5.5]undecan-3-amine derivative | Influenza A (L26F mutant) | M2 Channel | IC50 = 30.6 µM | researchgate.net |
| Spiro[5.5]undecan-3-amine derivative | Influenza A (V27A mutant) | M2 Channel | IC50 = 84.9 µM | researchgate.net |
| Spiro[5.5]undecan-3-amine derivative | Influenza A (S31N mutant) | M2 Channel | Inactive | researchgate.net |
Anticancer Activity in Cell-Based Assays (e.g., A549, HCT116 lines)
The anticancer potential of compounds containing the azaspiro[5.5]undecane scaffold has been explored in various cell-based assays. While specific data for this compound is limited, studies on related derivatives provide insights into the potential cytotoxic activity against cancer cell lines such as the human lung carcinoma cell line A549 and the human colorectal carcinoma cell line HCT116.
For instance, a series of novel 1-thia-4-azaspiro[4.5]decane derivatives were synthesized and evaluated for their anticancer activity. Several of these compounds exhibited moderate to high inhibitory activity against the HCT116 cell line researchgate.net. This suggests that the spiro-heterocyclic core may serve as a valuable pharmacophore for the development of new anticancer agents.
In a broader context, neocryptolepine, an indole-quinoline alkaloid, and its derivatives have been studied for their cytotoxic effects. Some of these derivatives have shown potent activity against both A549 and HCT116 cell lines. For example, certain neocryptolepine derivatives demonstrated strong cytotoxicity against the A549 cell line with IC50 values as low as 0.197 µM scienceopen.com. Furthermore, other derivatives were found to have IC50 values of 0.33 and 0.35 µM against HCT116 cells scienceopen.com. While these compounds are structurally more complex, they highlight the potential for nitrogen-containing heterocyclic compounds to exhibit significant anticancer activity.
Table 2: Anticancer Activity of Related Compounds against HCT116 and A549 Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-thia-4-azaspiro[4.5]decane derivatives | HCT116 | Moderate to high inhibition | researchgate.net |
| Neocryptolepine derivative 9 | A549 | 0.197 | scienceopen.com |
| Neocryptolepine derivative 10 | A549 | 0.1988 | scienceopen.com |
| Neocryptolepine derivative 64 | HCT116 | 0.33 | scienceopen.com |
| Neocryptolepine derivative 69 | HCT116 | 0.35 | scienceopen.com |
Neuroprotection Mechanisms in In Vitro Models
One study investigated the neuroprotective effects of synthetic spirosteroid analogues in PC12 cells, a cell line commonly used in neuroscience research. The study found that a (25R)-5α-spirostan-3,6-one derivative protected PC12 cells against glutamate-induced excitotoxicity and cell death induced by mitochondrial damage and glucose deprivation nih.gov. This protection was associated with the inhibition of nitric oxide (NO) production and the release of the pro-inflammatory cytokine IL-1β in stimulated primary microglia nih.gov.
Furthermore, a derivative of 3-azaspiro[5.5]undecane-2,4-dione, specifically 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione, was found to be active in an in vitro hippocampal slice culture neuroprotection assay researchgate.net. This indicates that the azaspiro[5.5]undecane core may contribute to neuroprotective effects in models of neuronal injury.
In the context of oxidative stress, which is a key factor in many neurodegenerative diseases, procyanidins have been shown to have neuroprotective effects in PC12 cells by mitigating hydrogen peroxide-induced damage mdpi.com. While not spiro compounds themselves, this research highlights the importance of antioxidant properties in neuroprotection. Similarly, neuroEPO, a variant of erythropoietin, has been shown to protect primary neuronal cultures from glutamate-induced excitotoxicity by improving antioxidant activity and protecting against oxidative stress mdpi.com. These studies provide a basis for investigating whether this compound or its derivatives possess similar antioxidant or anti-inflammatory properties that could contribute to neuroprotection.
Preclinical In Vivo Pharmacological Efficacy Studies (Non-Human Animal Models)
The therapeutic potential of compounds containing the azaspiro[5.5]undecane core and related spirocyclic structures has been evaluated in various non-human animal models of disease.
Tuberculosis: Spirocyclic compounds have emerged as a promising class of anti-tubercular agents. Indolyl azaspiroketal Mannich bases, which incorporate an azaspiroketal motif, have demonstrated potent activity against Mycobacterium tuberculosis H37Rv nih.gov. The efficacy of these compounds has been validated in a mouse model of tuberculosis, affirming the potential of the spiro-ring fused motif in vivo nih.gov. Another study on easy-to-synthesize spirocyclic compounds also confirmed remarkable in vivo activity against Mycobacterium tuberculosis ucl.ac.uk. One analog, in particular, showed a significant 4.2 log reduction in colony-forming units (CFU) in an acute TB murine infection model, with an efficacious dose (ED99) of 11.6 mg/kg ucl.ac.uk.
Epilepsy: Derivatives of 3-azaspiro[5.5]undecane-2,4-dione have been synthesized and evaluated for their anticonvulsant activity in mouse models researchgate.net. These compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which are standard models for identifying compounds effective against generalized tonic-clonic and myoclonic seizures, respectively. Several of these derivatives showed protection against both MES- and scPTZ-induced seizures researchgate.net. Piperidine (B6355638) derivatives, in general, are known to possess anticonvulsant properties, with some acting as N-Methyl-D-aspartate (NMDA) receptor antagonists iranpath.org. For example, piperine, a piperidine alkaloid, has been shown to delay the onset of tonic-clonic convulsions in the pentylenetetrazole test in mice nih.gov.
Pain: The azaspiro[5.5]undecane scaffold has been incorporated into the design of molecules targeting pain. A series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were developed as dual μ-opioid receptor agonists and σ1 receptor antagonists. These compounds have been evaluated in animal models of nociceptive, visceral, inflammatory, and neuropathic pain, where they have been shown to potentiate opioid analgesia acs.org. This dual-target approach aims to enhance the analgesic efficacy while potentially reducing opioid-related side effects.
Table 3: Efficacy of Related Spiro Compounds in Animal Models
| Compound Class | Disease Model | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| Indolyl azaspiroketal Mannich bases | Tuberculosis | Mouse | Validated in vivo activity | nih.gov |
| Spirocyclic compound | Tuberculosis | Mouse | 4.2 log CFU reduction; ED99 = 11.6 mg/kg | ucl.ac.uk |
| 3-Azaspiro[5.5]undecane-2,4-dione derivatives | Epilepsy | Mouse | Protection in MES and scPTZ tests | researchgate.net |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives | Pain | Various | Potentiation of opioid analgesia | acs.org |
The pharmacokinetic properties of azaspiro compounds are crucial for their development as therapeutic agents. While specific ADME data for this compound is not available, studies on related structures provide insights into their potential in vivo behavior.
In a study of 5-Azaquinoxaline derivatives incorporating an oxa-azaspiro[4.5]decane moiety, the pharmacokinetic parameters were evaluated in CD-1 mice. Following intravenous administration of one such compound at 1 mg/kg, a moderate in vivo clearance of 34.3 mL/min/kg was observed nih.gov. Another optimized compound from the same series exhibited a low in vivo clearance of 19.2 mL/min/kg after intravenous administration of a 1 mg/kg dose nih.gov.
Pharmacokinetic studies in rats are also common for preclinical evaluation. For example, a study on a novel 5-aminosalicylic acid derivative in Wistar rats provided a detailed pharmacokinetic profile. After intravenous administration (50 mg/kg), the compound had an elimination half-life of approximately 0.9 hours and a clearance of 24 mL/min nih.gov. The volume of distribution was 5.2 L/kg, and the mean residence time was 1.7 hours nih.gov. Such studies are essential for determining dosing regimens and predicting human pharmacokinetics.
The design of pharmacokinetic studies in rodents typically involves administering the compound through different routes, such as intravenous (IV) and oral (PO), at various time points to determine key parameters like clearance, volume of distribution, half-life, and bioavailability enamine.net.
Oral bioavailability is a critical parameter for drugs intended for oral administration. The assessment of this property in animal models is a key step in preclinical development.
In the study of 5-Azaquinoxaline derivatives, a compound with an oxa-azaspiro[4.5]decane moiety was administered orally to CD-1 mice at a dose of 10 mg/kg, resulting in an oral bioavailability of 58.1% nih.gov. A further optimized analog from this series demonstrated an improved oral bioavailability of 66.5% following a 10 mg/kg oral dose in mice nih.gov.
Another example from a study on a 5-aminosalicylic acid derivative in rats showed that after oral administration (50 mg/kg), the maximum plasma concentration was reached at 33 minutes, and the oral bioavailability was approximately 77% nih.gov. This indicates good absorption from the gastrointestinal tract. In contrast, a study on oxypeucedanin in rats revealed a mean absolute bioavailability of only 10.26% after oral administration, indicating poor absorption mdpi.com.
It is important to note that the correlation between oral bioavailability in preclinical animal models and humans can be variable nih.govresearchgate.net. Factors such as interspecies differences in metabolism and gastrointestinal physiology can influence this correlation dtu.dk.
Table 4: Oral Bioavailability of Related Azaspiro Compounds in Animal Models
| Compound Class | Animal Model | Dose (Oral) | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|
| 5-Azaquinoxaline derivative with oxa-azaspiro[4.5]decane | Mouse | 10 mg/kg | 58.1 | nih.gov |
| Optimized 5-Azaquinoxaline derivative | Mouse | 10 mg/kg | 66.5 | nih.gov |
| 5-Aminosalicylic acid derivative | Rat | 50 mg/kg | ~77 | nih.gov |
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism (ADME) Research (Non-Human)
Metabolite Identification and Metabolic Pathway Elucidation
Currently, specific data from in vitro and non-human in vivo studies detailing the metabolite identification and metabolic pathways of this compound are not available in the public domain. Preclinical metabolism studies are crucial for understanding how a compound is processed in the body, which typically involves incubating the compound with liver microsomes or hepatocytes to identify potential metabolites formed through enzymatic reactions such as oxidation, reduction, hydrolysis, and conjugation. These studies help in predicting the in vivo metabolic clearance and potential for drug-drug interactions.
In Vitro Permeability Studies (e.g., Caco-2 models)
The permeability of a compound is a key determinant of its oral absorption. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to predict the intestinal permeability of drug candidates. nih.gov When cultured, these human colon epithelial cancer cells differentiate to form tight junctions, which serve as a model for paracellular transport. nih.gov Additionally, Caco-2 cells express various transporter and efflux proteins, as well as Phase II conjugation enzymes, allowing for the study of transcellular pathways and metabolic transformations. nih.gov
While specific apparent permeability coefficient (Papp) values for this compound are not publicly available, the methodology for such an assessment is well-established. In a typical Caco-2 permeability assay, the test compound is added to either the apical (AP) or basolateral (BL) side of the cell monolayer. nih.gov The rate of transport to the opposite side is measured over time, often using liquid chromatography-mass spectrometry (LC-MS) for quantification. nih.gov
The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, medium, or high permeability. For reference, a high permeability is often associated with a Papp value greater than 10 x 10⁻⁶ cm/s. The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) is also determined to assess whether the compound is a substrate for efflux transporters like P-glycoprotein. nih.gov An efflux ratio greater than 2 suggests that the compound is subject to active efflux. nih.gov
For structurally related spiro compounds, such as certain 1,9-diazaspiro[5.5]undecane derivatives, Caco-2 permeability has been evaluated. For example, one such derivative showed a Papp value of 9.7 x 10⁻⁶ cm/s, indicating good permeability, while others exhibited poor permeability with Papp values around 0.8 x 10⁻⁶ cm/s. This highlights the significant impact of minor structural modifications on the permeability of spiro-compounds.
Table 1: Representative In Vitro Caco-2 Permeability Data for Structurally Related Spiro Compounds
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Compound A | 9.7 | Not Reported | High |
| Compound B | 0.8 | Not Reported | Low |
This table is for illustrative purposes to demonstrate how Caco-2 permeability data is typically presented and is based on findings for structurally related but distinct spiro compounds.
Computational and Theoretical Chemistry Studies of 1 Azaspiro 5.5 Undecan 4 Amine
Molecular Modeling and Ligand Docking Simulations
Molecular modeling and ligand docking simulations have been instrumental in understanding the potential therapeutic applications of 1-Azaspiro[5.5]undecan-4-amine derivatives, particularly as HIV entry inhibitors. These computational techniques have been employed to predict how these molecules interact with their biological targets at a molecular level.
Research into small-molecule CD4 mimics as HIV entry inhibitors has utilized derivatives of this compound. In one study, while direct docking of a this compound-containing compound was not detailed, closely related analogues were docked into the Phe43 cavity of the HIV-1 envelope glycoprotein gp120. The simulations for these analogues revealed key interactions with critical amino acid residues, such as Trp427 and Asn425. doi.org These interactions are similar to those of other known CD4 mimics, suggesting that the spirocyclic amine moiety can be incorporated into molecules that effectively mimic the binding of the native CD4 protein to gp120, a crucial step in viral entry. doi.org
The study synthesized two compounds, 20 and 21 , through the aminolysis of corresponding amidoesters with this compound. doi.org The biological activity of these compounds was then evaluated, providing empirical data to support the modeling efforts.
| Compound | R Group | IC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/IC₅₀) |
|---|---|---|---|---|
| 20 | 2-Chloropyridin-4-yl | >100 | >100 | - |
| 21 | 6-Fluoropyridin-3-yl | 1.5 | >100 | >67 |
IC₅₀ values were determined using the cYTA48P strain and TZM-bl cells. CC₅₀ values were determined using TZM-bl cells. doi.org
Docking simulations of analogues closely related to this compound derivatives were performed based on the X-ray crystal structure of the gp120 complexed with a known inhibitor, NBD-556 (PDB: 3TGS). doi.org The results indicated that these compounds are thoroughly superimposed with NBD-556 within the Phe43 cavity of gp120. doi.org This suggests that the spirocyclic portion of the molecule can be accommodated within the binding site, positioning the rest of the molecule for crucial interactions. The global energy minimization of the docked compounds was also searched to identify the most plausible binding models. doi.org These findings are valuable for the future design and development of novel soluble-type small-molecule CD4 mimics that could act as effective HIV entry inhibitors. doi.org
Quantum Mechanical (QM) Calculations
A comprehensive search of publicly available scientific literature did not yield specific studies on the electronic structure, reactivity, conformational analysis, or energy minimization of this compound using quantum mechanical calculations.
No specific data was found.
No specific data was found.
Quantitative Structure-Activity Relationship (QSAR) Analysis
A thorough review of the available scientific literature found no specific Quantitative Structure-Activity Relationship (QSAR) analyses for this compound or its direct derivatives.
In Silico ADMET Prediction for Pharmacokinetic Profiling
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical phase in the drug discovery and development pipeline. In silico ADMET prediction utilizes computational models to forecast the pharmacokinetic and toxicological properties of a molecule before it undergoes expensive and time-consuming preclinical and clinical testing. This early-stage assessment helps in identifying potential liabilities and optimizing the chemical structure to enhance its drug-like properties. For novel compounds such as this compound, where extensive experimental data may not be publicly available, in silico methods provide valuable initial insights into its potential as a therapeutic agent.
The unique three-dimensional structure of the 1-azaspiro[5.5]undecane scaffold is anticipated to bestow favorable pharmacokinetic characteristics. Spirocyclic structures, in general, tend to exhibit improved metabolic stability and aqueous solubility compared to their non-spirocyclic or more planar counterparts. The introduction of a spiro-center increases the fraction of sp³-hybridized carbons (Fsp³), a feature often correlated with enhanced clinical success due to better physicochemical properties. The piperidine (B6355638) moiety within the this compound structure is a common feature in many approved drugs, known for its ability to interact with biological targets and maintain desirable pharmacokinetic profiles.
While specific computational studies on this compound are not extensively reported in publicly accessible literature, a predictive analysis can be constructed based on the known properties of similar azaspirocyclic and spiropiperidine derivatives. These studies often involve the use of various computational software and web-based tools that employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict ADMET parameters.
Detailed Research Findings
Distribution: Following absorption, a drug is distributed throughout the body. The volume of distribution (VD) is a key parameter, indicating the extent of a drug's distribution in tissues versus plasma. Plasma protein binding (PPB) is another critical factor, as only the unbound fraction of the drug is typically active and available for metabolism and excretion. The spirocyclic nature of this compound may influence its binding to plasma proteins and its ability to cross biological barriers like the blood-brain barrier (BBB).
Metabolism: The metabolic stability of a drug candidate is a significant determinant of its half-life and dosing regimen. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. In silico models can predict the potential sites of metabolism on a molecule and its potential to inhibit or induce major CYP isoforms (e.g., CYP3A4, CYP2D6), which is crucial for assessing the risk of drug-drug interactions. The rigid structure of the azaspiro[5.5]undecane core might offer some protection against extensive metabolism.
Excretion: The primary routes of drug elimination from the body are through renal (urine) or biliary (feces) excretion. Computational tools can predict the likely route and rate of excretion.
Toxicity: Early prediction of potential toxicity is essential to avoid late-stage failures in drug development. In silico models can screen for various toxicity endpoints, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity.
The following tables represent a hypothetical in silico ADMET profile for a compound with the structural features of this compound, based on general expectations for spirocyclic amines.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 182.30 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| logP (Lipophilicity) | 1.5 - 2.5 | Optimal range for balancing solubility and permeability |
| Topological Polar Surface Area (TPSA) | ~40 Ų | Suggests good oral bioavailability |
| Aqueous Solubility (logS) | High | Favorable for absorption |
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Likely well-absorbed orally |
| Caco-2 Permeability | Moderate to High | Good potential for intestinal permeation |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells |
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this isoform |
| Endpoint | Predicted Risk | Implication |
|---|---|---|
| Ames Mutagenicity | Non-mutagenic | Low risk of genetic mutations |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage |
| Carcinogenicity | Non-carcinogen | Low risk of causing cancer |
It is imperative to note that these predicted values are illustrative and require experimental validation. However, they provide a foundational understanding of the potential pharmacokinetic profile of this compound, guiding further experimental design and optimization efforts. The favorable properties suggested by the spirocyclic scaffold make this compound and its derivatives interesting candidates for further investigation in medicinal chemistry.
Advanced Characterization and Analytical Methods in Research
X-ray Crystallography for Ligand-Protein Complex Elucidation
X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. In drug discovery and molecular biology, it is invaluable for visualizing how a ligand, such as a derivative of 1-Azaspiro[5.5]undecan-4-amine, binds to its protein target. This method provides precise details about the spatial arrangement and interactions within a ligand-protein complex.
The process involves crystallizing the protein in complex with the ligand. These crystals are then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be determined. This information is crucial for understanding the mechanism of action and for structure-based drug design.
Currently, there are no publicly available crystal structures of this compound or its derivatives in complex with a protein. However, if such a study were to be conducted, the resulting data would be presented in a format similar to the hypothetical data table below.
| Parameter | Hypothetical Value |
| PDB ID | (e.g., 9XYZ) |
| Resolution (Å) | 2.1 |
| R-value / R-free | 0.19 / 0.23 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 |
| Key Interactions | Hydrogen bond between amine group and Asp128; van der Waals interactions between spirocyclic core and hydrophobic pocket. |
Advanced Spectroscopic Techniques for Complex Interaction Studies (e.g., 19F NMR for direct binding)
Advanced spectroscopic methods are essential for studying the dynamics of ligand-protein interactions in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. For instance, ¹⁹F NMR can be a highly effective tool for studying ligand binding, especially when a fluorine atom is incorporated into the ligand.
The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it very sensitive for NMR experiments. Furthermore, since fluorine is not naturally present in biological systems, ¹⁹F NMR spectra are free from background signals. Changes in the chemical shift, line width, or relaxation rates of the ¹⁹F signal upon addition of a protein can provide quantitative information about binding affinity and kinetics.
While there is no published research on ¹⁹F NMR studies involving fluorinated analogues of this compound, the technique would be a powerful way to probe its binding to a target protein. A hypothetical experiment could involve the synthesis of a fluoro-derivative and its titration with a target protein, yielding data as illustrated below.
| Parameter | Hypothetical Value |
| Ligand | 4-Fluoro-1-Azaspiro[5.5]undecan-4-amine |
| ¹⁹F Chemical Shift (free ligand) | -120.5 ppm |
| ¹⁹F Chemical Shift (bound ligand) | -118.2 ppm |
| Dissociation Constant (Kd) | 15.5 µM |
| Exchange Rate (k_off) | 50 s⁻¹ |
Chromatographic Methods for Purity Assessment and Byproduct Identification in Research Samples
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For a research compound like this compound, these methods are crucial for ensuring the purity of the synthesized material and for identifying any byproducts from the synthesis.
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for purity assessment. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis or mass spectrometer (LC-MS), is used to detect the separated components.
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique, particularly for volatile compounds. For non-volatile amines, derivatization can be employed to increase their volatility.
In the context of the synthesis of derivatives of this compound, flash chromatography has been mentioned as a purification method. For detailed purity analysis of the parent compound, a reversed-phase HPLC method would likely be developed. The following table provides a hypothetical example of a purity assessment by HPLC.
| Parameter | Hypothetical Value |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (this compound) | 8.2 min |
| Purity | 98.5% |
| Identified Byproduct | (e.g., N-acetylated derivative at 9.5 min) |
By employing these advanced characterization and analytical methods, researchers can gain a comprehensive understanding of the properties of this compound, which is essential for its potential development in various scientific fields.
Future Directions and Research Perspectives on 1 Azaspiro 5.5 Undecan 4 Amine
Exploration of Novel Therapeutic Areas and Target Identification
The inherent structural complexity and synthetic tractability of the azaspiro[5.5]undecane core have made it a fertile ground for discovering ligands for diverse biological targets. Research has indicated the potential for this class of compounds across several therapeutic areas, moving beyond initial applications.
The spirocyclic nature of these compounds is seen as a valuable attribute for developing treatments for a range of emergent ailments, including cancer, metabolic disorders, infectious diseases, and neurological conditions. researchgate.net For instance, derivatives of the related 1,9-diazaspiro[5.5]undecane scaffold have been investigated for their potential in treating obesity by acting as antagonists for the neuropeptide Y (NPY) Y5 receptor and the melanin-concentrating hormone receptor 1 (MCH-R1). nih.gov
In the realm of metabolic diseases, a drug candidate featuring a basic amine spirocyclic periphery, LY2881835, reached phase I clinical trials for type 2 diabetes mellitus, inspiring the design of novel Free Fatty Acid Receptor 1 (FFA1) agonists. researchgate.net Furthermore, the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was successfully explored to design potent and orally bioavailable inhibitors of soluble epoxide hydrolase (sEH), a target relevant to inflammatory and cardiovascular diseases. researchgate.net
Pain management represents another significant area of exploration. nih.gov A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed as dual-target ligands, acting as both µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. nih.gov This multimodal approach aims to develop potent analgesics with potentially improved side-effect profiles compared to traditional opioids. nih.govnih.gov The versatility of the scaffold is also demonstrated by its use in developing agents against infectious diseases, such as non-toxic nitrofurans effective against multidrug-resistant Mycobacterium tuberculosis. researchgate.net
| Therapeutic Area | Molecular Target | Scaffold Example | Reference |
|---|---|---|---|
| Pain | µ-Opioid Receptor (MOR) / Sigma-1 Receptor (σ1R) | 1-Oxa-4,9-diazaspiro[5.5]undecane | nih.gov |
| Obesity | Neuropeptide Y (NPY) Y5 Receptor / Melanin-Concentrating Hormone Receptor 1 (MCH-R1) | 1,9-Diazaspiro[5.5]undecane | nih.gov |
| Metabolic Disease (Type 2 Diabetes) | Free Fatty Acid Receptor 1 (FFA1) | Spirocyclic amine | researchgate.net |
| Inflammation / Cardiovascular Disease | Soluble Epoxide Hydrolase (sEH) | 1-Oxa-9-azaspiro[5.5]undecane | researchgate.net |
| Infectious Disease (Tuberculosis) | Mycobacterial Targets | Spirocyclic piperidines | researchgate.net |
| Neurological Disorders | γ-Aminobutyric Acid Type A (GABA-A) Receptor | 3,9-Diazaspiro[5.5]undecane | soton.ac.uk |
Design of Next-Generation Azaspiro[5.5]undecane Analogues with Enhanced Selectivity and Potency
The rational design of next-generation analogues is centered on refining the structure-activity relationship (SAR) to maximize potency for the intended target while minimizing off-target effects, thereby enhancing selectivity.
A key strategy involves exploring the substitution patterns around the spirocyclic core. For example, in the development of dual MOR agonists and σ1R antagonists, a versatile synthetic approach allowed for the exploration of different positions on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. nih.govresearchgate.net This led to the finding that phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 yielded the best activity profiles. nih.govresearchgate.net
Similarly, detailed SAR studies on 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A (GABA-A) receptor have provided crucial insights for rational design. soton.ac.uk A study demonstrated that replacing a simple acetamide (B32628) group with a benzamide (B126) significantly improved binding affinity by over 70-fold, suggesting that the aromatic ring engages in favorable lipophilic interactions with the receptor. soton.ac.uk Further optimization by introducing substituents on this aromatic ring revealed a preference for electron-donating groups at the meta- or para-positions, which afforded compounds with high nanomolar affinity. soton.ac.uk
Stereochemistry also plays a critical role in potency. In the case of sEH inhibitors based on the 1-oxa-9-azaspiro[5.5]undecane scaffold, profiling of individual enantiomers revealed that the inhibitory potency was primarily associated with the dextrorotatory eutomer, (+)-22, which had an IC50 of 4.99 ± 0.18 nM. researchgate.net This highlights the importance of controlling stereocenters to enhance potency. researchgate.net
| Compound | Modification from Parent Compound (1c) | Binding Affinity (Ki, µM) | Reference |
|---|---|---|---|
| 1a | Acetamide instead of Benzamide | >100 | soton.ac.uk |
| 1c | Parent Benzamide | 1.4 | soton.ac.uk |
| 1d | o-Methyl on Benzamide | 4.2 | soton.ac.uk |
| 1e | m-Methyl on Benzamide | 0.180 | soton.ac.uk |
| 1f | p-Methyl on Benzamide | 0.52 | soton.ac.uk |
| 1g | o-Bromo on Benzamide | 2.7 | soton.ac.uk |
| 1o | p-Nitro on Benzamide (electron-withdrawing) | 9.4 | soton.ac.uk |
| 1q | p-Amino on Benzamide (electron-donating) | 0.71 | soton.ac.uk |
Development and Application of Enabling Technologies for Synthesis and High-Throughput Screening
Advances in synthetic chemistry and screening technologies are crucial for accelerating the discovery and optimization of novel azaspiro[5.5]undecane derivatives.
Enabling Synthetic Methodologies: Efficient synthetic routes are essential for generating diverse libraries of compounds for screening. Researchers have developed convenient, multi-component reactions to access complex azaspiro[5.5]undecane cores. For instance, the sequential reaction of cyclohexanone (B45756) with malononitrile (B47326) and 2-aminopropene-1,1,3-tricarbonitrile provides a straightforward method to synthesize 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. sciforum.net Other established methods include the Prins cyclization to prepare the spirocyclic motifs. researchgate.netresearchgate.net Aminomethylation reactions have also been employed to further functionalize the scaffold, creating new derivatives such as 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] compounds. researchgate.net
High-Throughput Screening (HTS): Once diverse compound libraries are synthesized, high-throughput screening (HTS) is employed to rapidly identify active molecules. enamine.nettimtec.net Modern HTS centers utilize vast screening collections, which can include diversity-oriented libraries, targeted libraries, and fragment collections. enamine.netupenn.edu These libraries are often arrayed in 384- or 1536-well plates and screened using automated systems. enamine.net
A wide array of assay technologies can be applied, with readouts including:
UV-VIS absorbance
Luminescence
Fluorescence intensity and polarization
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Surface Plasmon Resonance (SPR) for direct binding analysis
Cellular calcium mobilization (FLIPR) for GPCRs and ion channels
Enzyme and cell viability assays enamine.net
The integration of chemoinformatics and molecular modeling with HTS has led to "Smart Screening" technologies. enamine.net This approach uses computational pre-selection to enrich the screening set with compounds more likely to be active, followed by iterative rounds of screening and synthesis of new analogues for rapid SAR exploration. enamine.net
Integration of Computational and Experimental Approaches in Drug Design
The synergy between computational and experimental methods has revolutionized modern drug discovery, creating a more rational and efficient workflow that is directly applicable to the design of novel 1-azaspiro[5.5]undecan-4-amine analogues. jddhs.comresearchgate.netjddhs.com This integrated approach accelerates the identification of lead compounds and their optimization into clinical candidates. jddhs.com
The process often begins with computational techniques to screen vast virtual libraries and prioritize molecules for synthesis and testing. jddhs.comresearchgate.net Key computational strategies include:
Structure-Based Drug Design: Utilizes the 3D structure of a biological target, obtained from methods like X-ray crystallography or cryo-electron microscopy, to perform molecular docking simulations. jddhs.comresearchgate.net This predicts how different azaspiro[5.5]undecane derivatives might bind to a target's active site. researchgate.net
Ligand-Based Drug Design: When a target's structure is unknown, methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are used. jddhs.comjddhs.com QSAR models, for instance, can be built to predict the inhibitory activity of new amide derivatives based on the properties of known active compounds. frontiersin.org
Machine Learning and AI: Advanced algorithms are increasingly used to predict drug-target interactions, optimize pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and even design novel compounds with high specificity. jddhs.comjddhs.com
The most promising candidates identified through these in silico methods are then synthesized. jddhs.com The subsequent experimental validation is crucial. High-throughput screening (HTS) provides initial activity data, and "hit" compounds are further characterized. researchgate.netjddhs.com Structural biology techniques can then be used to determine the precise binding mode of a lead compound, and this information is fed back into the computational models for the next cycle of design and optimization. jddhs.comnih.gov
A practical example of this integrated workflow is the design of novel Polo-like kinase 1 (PLK1) inhibitors. mdpi.com Researchers used a hybrid 3D-QSAR model combined with molecular docking to understand the key structural requirements for PLK1 inhibition. mdpi.com Based on these computational insights, new analogues were designed, synthesized, and then experimentally tested, with two compounds showing good IC50 values that validated the design strategy. mdpi.com This iterative cycle of computational prediction and experimental validation allows for a more focused and resource-efficient path to developing potent and selective drugs based on the 1-azaspiro[5.5]undecane scaffold. jddhs.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
